Technical Guide: N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
Technical Guide: N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
CAS Number: 42817-60-7
Introduction
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a chemical compound with the molecular formula C₁₁H₁₈N₂.[1] Its structure features a dimethylaminopropyl group attached to an aniline moiety. This compound and its analogues are of interest to researchers in drug discovery and development, particularly in the context of neuroscience and pharmacology. Its structural similarity to precursors and metabolites of pharmacologically active molecules suggests its potential utility as a research tool or building block in medicinal chemistry. This guide provides an in-depth overview of its chemical properties, a plausible synthesis protocol, predicted spectral data, and relevant experimental methodologies for its biological evaluation.
Chemical and Physical Properties
The fundamental chemical and physical properties of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 42817-60-7 | |
| Molecular Formula | C₁₁H₁₈N₂ | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | CN(C)CCCC1=CC=C(N)C=C1 | [1] |
| InChI | 1S/C11H18N2/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | [1] |
| InChI Key | NEGCVQDVCZWFGK-UHFFFAOYSA-N | [1] |
Synthesis Protocol
Step 1: Synthesis of N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine
This step involves the nucleophilic substitution of the bromide in 1-nitro-4-(3-bromopropyl)benzene with dimethylamine.
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Materials:
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1-nitro-4-(3-bromopropyl)benzene
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Dimethylamine (2M solution in THF)
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Tetrahydrofuran (THF), anhydrous
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Sodium bicarbonate (NaHCO₃)
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Dichloromethane (CH₂Cl₂)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve 1-nitro-4-(3-bromopropyl)benzene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add dimethylamine solution (2.0 eq, 2M in THF) to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Reduction of the Nitro Group to an Amine
This step involves the reduction of the nitro group of N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine to the corresponding aniline derivative, yielding the final product.
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Materials:
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N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine
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Palladium on carbon (10% Pd/C)
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Methanol (MeOH) or Ethanol (EtOH)
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Hydrogen gas (H₂)
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Celite
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Procedure:
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Dissolve the purified N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
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Carefully add a catalytic amount of 10% Pd/C (approximately 5-10% by weight of the starting material).
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Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring.
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Monitor the reaction progress by TLC until the starting material is completely consumed.
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Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
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Wash the Celite pad with the solvent used for the reaction.
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Concentrate the filtrate under reduced pressure to yield N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine. The product can be further purified if necessary.
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Figure 1: Proposed two-step synthesis workflow for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine.
Predicted Spectral Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons: Signals in the aromatic region (approx. δ 6.5-7.5 ppm), likely showing a characteristic AA'BB' splitting pattern for the para-substituted benzene ring. - Propyl chain protons: Methylene protons adjacent to the aromatic ring (approx. δ 2.5-2.8 ppm), methylene protons adjacent to the nitrogen (approx. δ 2.2-2.5 ppm), and the central methylene protons (approx. δ 1.7-2.0 ppm), all exhibiting triplet or multiplet splitting. - N,N-dimethyl protons: A sharp singlet in the upfield region (approx. δ 2.2-2.4 ppm) corresponding to the six equivalent methyl protons. - Amine protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration. |
| ¹³C NMR | - Aromatic carbons: Four signals in the aromatic region (approx. δ 115-150 ppm), with the carbon attached to the amino group being the most upfield and the carbon attached to the propyl chain being more downfield. - Propyl chain carbons: Three signals in the aliphatic region (approx. δ 25-60 ppm). - N,N-dimethyl carbons: A single signal for the two equivalent methyl carbons (approx. δ 45 ppm). |
| IR Spectroscopy | - N-H stretch: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ characteristic of a primary aromatic amine. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C-H stretch (aliphatic): Bands just below 3000 cm⁻¹. - C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region. - C-N stretch: Absorptions in the 1250-1350 cm⁻¹ (aromatic) and 1000-1250 cm⁻¹ (aliphatic) regions. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound. - Major Fragmentation Peaks: A prominent fragment at m/z = 58 due to the stable [CH₂=N(CH₃)₂]⁺ ion formed by alpha-cleavage. Other fragments may arise from the cleavage of the propyl chain and loss of the amino group. |
Experimental Protocols for Biological Evaluation
Given the structural similarities of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine to analogues of citalopram, a selective serotonin reuptake inhibitor (SSRI), a primary biological target for investigation would be the serotonin transporter (SERT).[2] A common method to assess the interaction of a compound with this transporter is a competitive radioligand binding assay.
Serotonin Transporter (SERT) Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound for the human serotonin transporter.
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Objective: To determine the inhibitory constant (Ki) of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine for the serotonin transporter by measuring its ability to displace a known radioligand.
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Materials:
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Cell membranes prepared from cells stably expressing the human serotonin transporter (hSERT).
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Radioligand: [³H]-Citalopram or another suitable high-affinity SERT radioligand.
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Test Compound: N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
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Non-specific binding control: A known high-affinity SERT inhibitor (e.g., fluoxetine or paroxetine) at a high concentration.
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Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
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Wash Buffer: Ice-cold assay buffer.
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96-well filter plates.
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Scintillation cocktail and a liquid scintillation counter.
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Procedure:
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Preparation of Reagents: Prepare serial dilutions of the test compound. The final concentrations in the assay should typically range from picomolar to micromolar.
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Assay Setup: In a 96-well plate, set up the following in triplicate:
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Total Binding: hSERT membranes, radioligand, and assay buffer.
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Non-specific Binding (NSB): hSERT membranes, radioligand, and a saturating concentration of the non-specific binding control.
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Test Compound: hSERT membranes, radioligand, and each concentration of the serially diluted test compound.
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Incubation: Add the components to the wells and incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound from the free radioligand.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
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Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
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Figure 2: General workflow for a SERT competitive radioligand binding assay.
Potential Biological Role and Signaling Pathway
The serotonin transporter plays a crucial role in regulating serotonergic neurotransmission by clearing serotonin from the synaptic cleft. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, thereby enhancing its effects on postsynaptic receptors. This is the primary mechanism of action for many antidepressant medications.
Given its structure, N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine may act as a ligand for the serotonin transporter. Its interaction could range from being an inhibitor (blocker) of serotonin reuptake to being a substrate that is transported by SERT. The biological effect would depend on the nature of this interaction.
Figure 3: Simplified diagram of a serotonergic synapse illustrating the role of the serotonin transporter (SERT) and the potential point of intervention for an inhibitor like N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine.
Conclusion
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a compound with potential applications in neuropharmacological research, particularly as a tool to study the serotonin transporter. While detailed experimental data for this specific molecule is sparse in publicly available literature, this guide provides a comprehensive overview based on its chemical structure and data from analogous compounds. The proposed synthesis and experimental protocols offer a starting point for researchers interested in investigating the properties and biological activity of this molecule. Further experimental validation is necessary to confirm the predicted spectral data and to elucidate its precise mechanism of action and potential therapeutic relevance.

